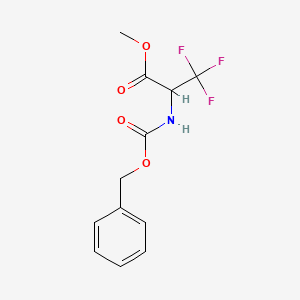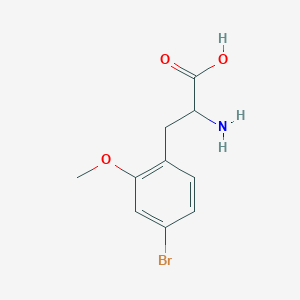
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of phenylalanine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid typically involves the following steps:
-
Bromination: : The starting material, 2-methoxyphenylalanine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 4-position of the phenyl ring.
-
Protection and Deprotection: : The amino group may need to be protected using a protecting group like tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during the bromination process. After bromination, the protecting group is removed under acidic conditions.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the methoxy group can be demethylated using boron tribromide (BBr3) to yield the corresponding phenol.
-
Coupling Reactions: : The amino group can participate in coupling reactions with carboxylic acids or acid chlorides to form amides. Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution of the bromine atom can yield azides, nitriles, or other substituted derivatives. Oxidation reactions can produce phenolic compounds, while coupling reactions result in amides or other conjugated products.
科学的研究の応用
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid has several scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound is used in studies related to amino acid metabolism and enzyme interactions. It can act as a substrate or inhibitor in biochemical assays.
-
Medicine: : Research into its potential therapeutic effects is ongoing. It may have applications in drug development, particularly in designing molecules that target specific biological pathways.
-
Industry: : The compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives may have applications in materials science and nanotechnology.
作用機序
The mechanism of action of 2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The bromine and methoxy substituents can modulate its binding affinity and specificity, affecting its overall activity.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
2-Amino-3-(4-bromo-2-hydroxyphenyl)propanoic acid: The methoxy group is replaced by a hydroxyl group, potentially altering its chemical properties and interactions.
2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid: The methoxy group is replaced by a methyl group, which can affect its steric and electronic characteristics.
Uniqueness
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid is unique due to the specific combination of bromine and methoxy substituents on the phenyl ring. This combination influences its chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12BrNO3 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChIキー |
BLJVVUKYYPIIJG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




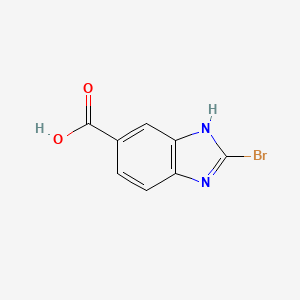
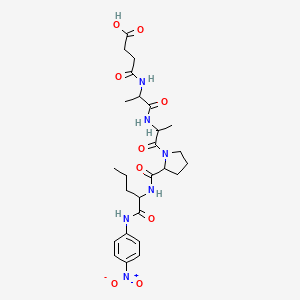
![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
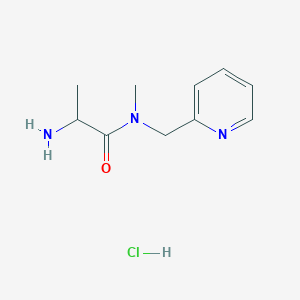

![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
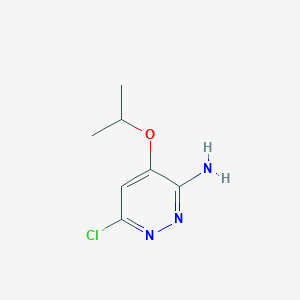
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)

